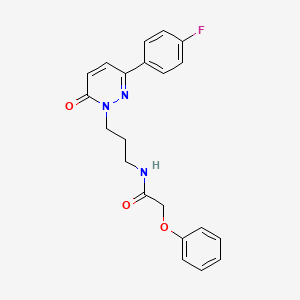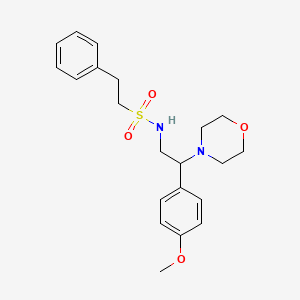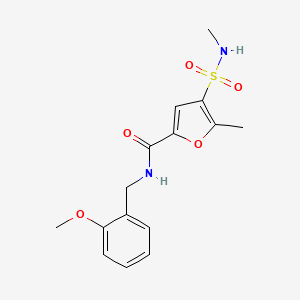![molecular formula C25H22FN5O4 B2831611 ethyl 4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate CAS No. 877644-28-5](/img/no-structure.png)
ethyl 4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate
カタログ番号 B2831611
CAS番号:
877644-28-5
分子量: 475.48
InChIキー: UMFNILKUJUVSFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The fluorobenzyl group would likely contribute to the overall polarity of the molecule, while the imidazopurinone group could potentially form hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorobenzyl and imidazopurinone groups. The fluorine atom in the fluorobenzyl group is highly electronegative, which could make this group a good leaving group in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .科学的研究の応用
Organic Synthesis and Chemical Properties
- Synthesis Techniques: Research on related compounds includes the synthesis of benzimidazole derivatives, showcasing methods that could be adapted for the target compound. Techniques such as cyclization, N-alkylation, and chlorination are studied to optimize yields and understand reaction mechanisms (Huang Jin-qing, 2009).
- Crystal Structure and Electronic Properties: Studies on the crystal structure and ultraviolet spectrum of benzimidazole derivatives provide insights into the electronic structure and potential optical applications of similar compounds (J. Sandström et al., 1985).
Pharmaceutical Research
- Antimicrobial Evaluation: The synthesis and antimicrobial activity assessment of benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates suggest potential applications in developing new antimicrobial agents. Docking studies and characterizations underline the importance of structural analysis for biological activity (YN Spoorthy et al., 2021).
Material Science and Catalysis
- Eco-Friendly Methodologies: Research on the synthesis of aromatic esters, including methods that improve and simplify classical procedures, points towards applications in green chemistry and the synthesis of materials for cosmetic applications (Carla Villa et al., 2005).
Biomedical Imaging
- Fluorine Magnetic Resonance Studies: Investigations into fluorine-substituted benzoyl chymotrypsins provide valuable information on the potential of fluorine magnetic resonance spectroscopy for studying enzyme inhibitors and could hint at similar applications for fluorine-substituted compounds like the one (J. W. Amshey et al., 1983).
Antioxidant Properties
- Antioxidant Activities: Studies on benzimidazole derivatives with antioxidant properties suggest potential applications in pharmaceutical formulations and dietary supplements. The evaluation of these activities is crucial for understanding how structural variations influence antioxidant effectiveness (A. Alp et al., 2015).
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate involves the condensation of 4-fluorobenzaldehyde with 1,7-dimethyl-3,4-dihydroimidazo[2,1-f]purin-2,4-dione, followed by the reaction of the resulting intermediate with ethyl 4-bromobenzoate. The final product is obtained by esterification of the resulting intermediate with ethanol.", "Starting Materials": [ "4-fluorobenzaldehyde", "1,7-dimethyl-3,4-dihydroimidazo[2,1-f]purin-2,4-dione", "ethyl 4-bromobenzoate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 1,7-dimethyl-3,4-dihydroimidazo[2,1-f]purin-2,4-dione in the presence of a base such as potassium carbonate to form the intermediate 3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-one.", "Step 2: Reaction of the intermediate from step 1 with ethyl 4-bromobenzoate in the presence of a base such as potassium carbonate to form the intermediate ethyl 4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate.", "Step 3: Esterification of the intermediate from step 2 with ethanol in the presence of a catalyst such as sulfuric acid to form the final product ethyl 4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate." ] } | |
CAS番号 |
877644-28-5 |
製品名 |
ethyl 4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate |
分子式 |
C25H22FN5O4 |
分子量 |
475.48 |
IUPAC名 |
ethyl 4-[2-[(4-fluorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate |
InChI |
InChI=1S/C25H22FN5O4/c1-4-35-23(33)17-7-11-19(12-8-17)31-15(2)13-29-20-21(27-24(29)31)28(3)25(34)30(22(20)32)14-16-5-9-18(26)10-6-16/h5-13H,4,14H2,1-3H3 |
InChIキー |
UMFNILKUJUVSFI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された





![5-(2-{[ethyl(phenyl)amino]carbonyl}phenyl)-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B2831530.png)
![(E)-methyl 6-(3-(furan-2-yl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2831531.png)



![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-chlorobenzyl)acetamide dioxalate](/img/structure/B2831539.png)
![1-(3,4-Dimethylphenyl)-4-[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2831542.png)


![5-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2831547.png)
![5-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2831549.png)
